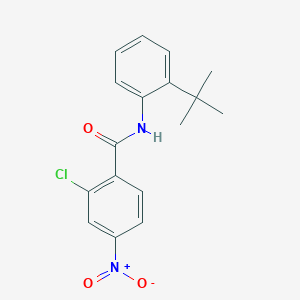
diphenylmethyl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethyl 3-methyl-4-nitrobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzophenone family of compounds and is used as a photosensitizer in various applications. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of diphenylmethyl 3-methyl-4-nitrobenzoate involves the absorption of light at a specific wavelength, which causes the compound to enter an excited state. This excited state can then interact with other molecules, leading to the production of reactive oxygen species that can cause cell damage or death. This mechanism is exploited in photodynamic therapy, where the compound is selectively taken up by cancer cells and activated by light to cause cell death.
Biochemical and Physiological Effects:
Diphenylmethyl 3-methyl-4-nitrobenzoate has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. However, it can also cause damage to healthy cells, leading to potential side effects. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diphenylmethyl 3-methyl-4-nitrobenzoate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its potential toxicity to healthy cells and the need for specialized equipment to activate the compound using light. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research involving diphenylmethyl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness in cancer treatment. Finally, there is interest in exploring the antioxidant properties of this compound for potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of diphenylmethyl 3-methyl-4-nitrobenzoate involves the reaction of benzophenone with methyl nitroacetate in the presence of a base. The reaction proceeds via a Michael addition followed by an elimination reaction to form the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
Diphenylmethyl 3-methyl-4-nitrobenzoate has been used in various scientific research applications. It is commonly used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. This compound has also been used in the synthesis of other benzophenone derivatives for various applications, including as inhibitors of protein kinases and as fluorescent probes for imaging.
Propiedades
IUPAC Name |
benzhydryl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKUYCVDAWDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl 3-methyl-4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)